
1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
説明
1-(Cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile, or CMPC, is an organonitrile compound that has been used in a variety of scientific research applications. CMPC is a unique compound due to its high reactivity and its ability to form strong bonds with other molecules. It is an important tool for organic synthesis and has been used in a variety of biomedical research applications.
科学的研究の応用
CMPC has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in molecular biology experiments. Additionally, CMPC has been used to study the structure and function of proteins and enzymes, as well as to study the mechanism of action of certain drugs. It has also been used in drug design and development, as well as in the study of diseases and their treatments.
作用機序
The mechanism of action of CMPC is not yet fully understood. However, it is believed that CMPC forms strong bonds with other molecules, allowing it to interact with proteins and enzymes. Additionally, CMPC has been shown to interact with certain drugs, allowing it to affect their activity. It is also believed that CMPC may be able to interact with certain receptors in the body, allowing it to affect biochemical and physiological processes.
Biochemical and Physiological Effects
The effects of CMPC on biochemical and physiological processes are not yet fully understood. However, it has been shown to affect the activity of certain proteins and enzymes, as well as to affect the activity of certain drugs. Additionally, CMPC has been shown to interact with certain receptors in the body, allowing it to affect biochemical and physiological processes.
実験室実験の利点と制限
The main advantage of using CMPC in lab experiments is its high reactivity and its ability to form strong bonds with other molecules. This allows it to be used in a variety of scientific research applications. Additionally, CMPC is relatively easy to synthesize and is readily available. However, CMPC is highly toxic and should be handled with extreme caution. Additionally, CMPC can be difficult to work with in certain conditions, such as in the presence of oxygen or water.
将来の方向性
There are a number of potential future applications for CMPC. It could be used in drug design and development, as well as in the study of diseases and their treatments. Additionally, CMPC could be used to study the structure and function of proteins and enzymes, as well as to study the mechanism of action of certain drugs. Additionally, CMPC could be used to develop new catalysts and ligands for use in organic synthesis. Finally, CMPC could be used to develop new compounds that could be used in biomedical research applications.
特性
IUPAC Name |
1-(cyanomethyl)-3-pyridin-3-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5/c12-3-5-16-8-10(6-13)11(15-16)9-2-1-4-14-7-9/h1-2,4,7-8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEWTWWOBPTRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2C#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



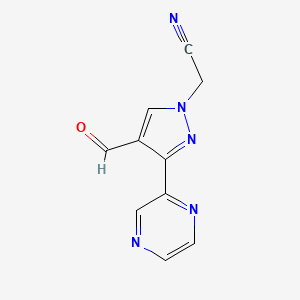
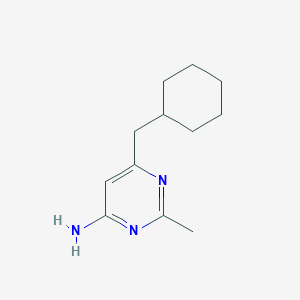
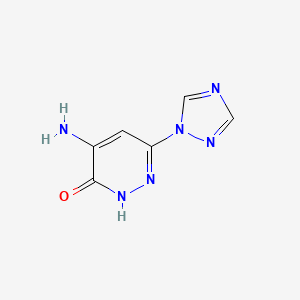
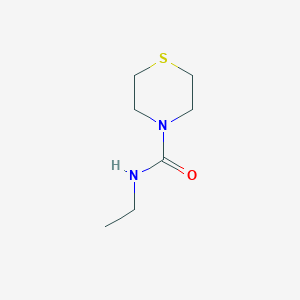
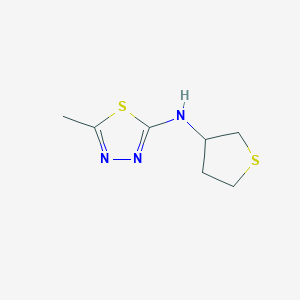

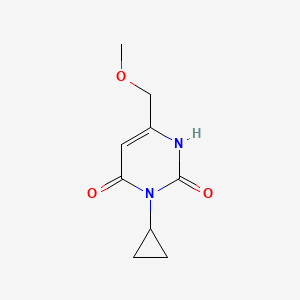
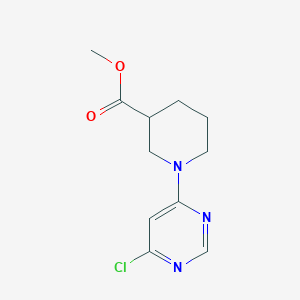
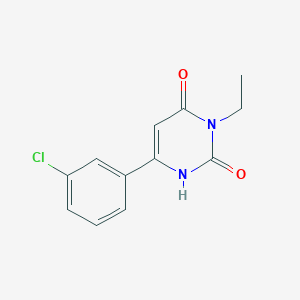
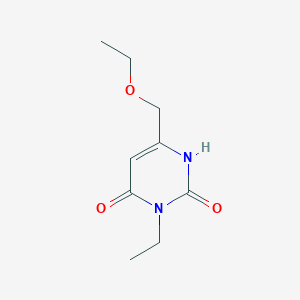
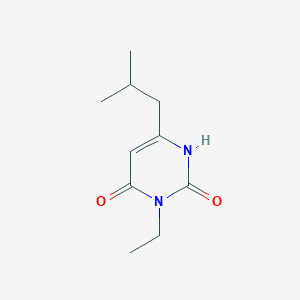
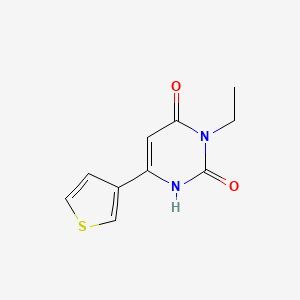
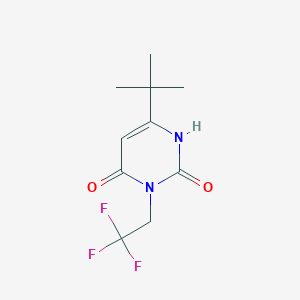
![2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1482821.png)